molecular formula C27H37N5O2 B2423918 N1-(3,4-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922091-83-6

N1-(3,4-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2423918
CAS RN: 922091-83-6
M. Wt: 463.626
InChI Key: HQSJDZQCBXWDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3,4-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C27H37N5O2 and its molecular weight is 463.626. The purity is usually 95%.
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Scientific Research Applications

ABCB1 Inhibitors Development

Compounds with piperazine moieties, such as N-4-methylpiperazine derivatives, have been explored for their inhibitory activity against ABCB1, a protein associated with drug resistance in cancer cells. The design and synthesis of these compounds aim to enhance the efficacy of chemotherapeutic agents by preventing drug efflux from cancer cells. One study demonstrated that derivatives with a spacer of four carbon atoms linked to the basic nucleus of N-4-methylpiperazine exhibited potent inhibitory activity, highlighting the potential of such structures in overcoming drug resistance in cancer therapy (Colabufo et al., 2008).

Anticancer Agents

Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for their anticancer activities. These compounds demonstrated moderate to high levels of antitumor activities against various cancer cell lines, including human lung adenocarcinoma and breast cancer cells. The mechanism of action of these compounds involves cell cycle arrest and induction of apoptosis in cancer cells, presenting a promising avenue for the development of new anticancer therapies (Fang et al., 2016).

Targeted Drug Delivery

The targeted delivery of anticancer agents using transferrin-conjugated liposomes has been explored to improve therapeutic outcomes. A study involving isoquinoline derivatives incorporated into transferrin-conjugated liposomes for targeted delivery to tumor cells demonstrated superior antitumor activity compared to non-targeted controls. This approach leverages the overexpression of transferrin receptors on cancer cells to enhance the specificity and efficacy of anticancer treatment (Yang et al., 2015).

properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O2/c1-19-7-9-23(16-20(19)2)29-27(34)26(33)28-18-25(32-14-12-30(3)13-15-32)22-8-10-24-21(17-22)6-5-11-31(24)4/h7-10,16-17,25H,5-6,11-15,18H2,1-4H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSJDZQCBXWDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,4-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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